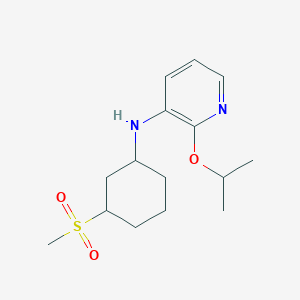![molecular formula C16H21ClN2O2 B7601155 N-[3-(azepan-1-yl)-3-oxopropyl]-2-chlorobenzamide](/img/structure/B7601155.png)
N-[3-(azepan-1-yl)-3-oxopropyl]-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(azepan-1-yl)-3-oxopropyl]-2-chlorobenzamide is a chemical compound that belongs to the class of benzamides It features a seven-membered azepane ring, a chlorobenzamide moiety, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(azepan-1-yl)-3-oxopropyl]-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-(azepan-1-yl)propanoic acid under basic conditions. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group of the azepane ring to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(azepan-1-yl)-3-oxopropyl]-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-(azepan-1-yl)-3-oxopropanoic acid.
Reduction: 3-(azepan-1-yl)-3-hydroxypropyl-2-chlorobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[3-(azepan-1-yl)-3-oxopropyl]-2-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(azepan-1-yl)-3-oxopropyl]-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N-[3-(azepan-1-yl)-3-oxopropyl]-2-chlorobenzamide can be compared with other similar compounds, such as:
N-[3-(piperidin-1-yl)-3-oxopropyl]-2-chlorobenzamide: This compound has a six-membered piperidine ring instead of the seven-membered azepane ring, which may affect its biological activity and chemical reactivity.
N-[3-(morpholin-1-yl)-3-oxopropyl]-2-chlorobenzamide: This compound has a morpholine ring, which contains both nitrogen and oxygen atoms, potentially leading to different interactions with molecular targets.
N-[3-(azepan-1-yl)-3-oxopropyl]-4-chlorobenzamide: This compound has a chlorine atom at the para position of the benzene ring, which may influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[3-(azepan-1-yl)-3-oxopropyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-14-8-4-3-7-13(14)16(21)18-10-9-15(20)19-11-5-1-2-6-12-19/h3-4,7-8H,1-2,5-6,9-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLOVDKWXQWSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[[[2-(2-Fluorophenyl)acetyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B7601073.png)
![2-Thiophen-2-yl-5-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7601086.png)
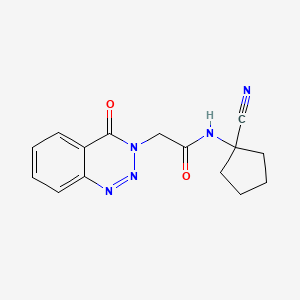
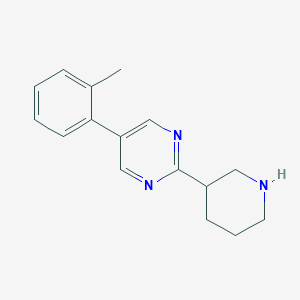

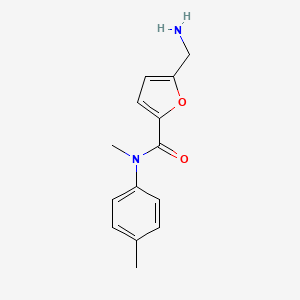
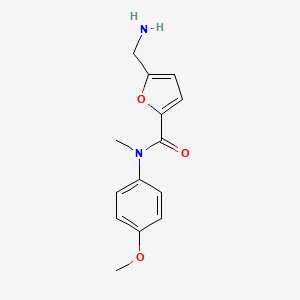
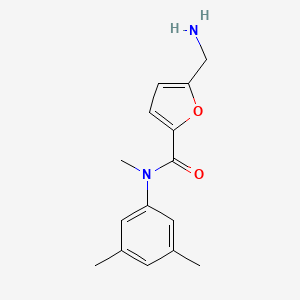
![[5-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)furan-2-yl]methanamine](/img/structure/B7601137.png)
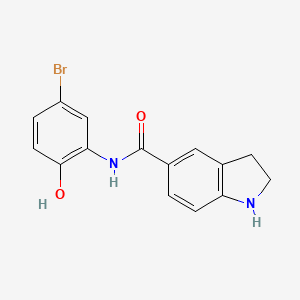

![3-[(3-Bromo-4-chlorophenyl)carbamoylamino]benzoic acid](/img/structure/B7601157.png)
![1-methyl-N-[(2-pyrazol-1-ylphenyl)methyl]piperidin-3-amine](/img/structure/B7601162.png)
